The synthesis of 3-amino-4-mercapto-6-methylpyridazine can be achieved through several methods, typically involving the reaction of appropriate precursors under controlled conditions. One notable method involves the reaction of 4-chloro-3-methylpyridazine with sodium thiomethoxide in a polar solvent, yielding the target compound with a good yield. The reaction parameters such as temperature, solvent choice, and reaction time significantly influence the yield and purity of the product.
The molecular structure of 3-amino-4-mercapto-6-methylpyridazine features:
3-Amino-4-mercapto-6-methylpyridazine participates in various chemical reactions due to its functional groups:
The mechanism of action for 3-amino-4-mercapto-6-methylpyridazine, particularly in pharmacological contexts, involves:
The applications of 3-amino-4-mercapto-6-methylpyridazine span various fields:
3-Amino-4-mercapto-6-methylpyridazine is a heterocyclic organic compound with the molecular formula C₅H₇N₃S. Its systematic IUPAC name is 3-amino-6-methyl-1,4-dihydropyridazine-4-thione, reflecting the core pyridazine ring substituted with:
The molecular structure integrates sulfur and nitrogen atoms within a six-membered aromatic ring, enabling diverse reactivity and tautomeric behavior. Its molecular weight is 141.20 g/mol, calculated from atomic masses (C: 12.01 × 5; H: 1.01 × 7; N: 14.01 × 3; S: 32.06).
Standardized identifiers facilitate computational and database studies:
CC1=CC(=S)C(=NN1)NDescription: Encodes connectivity as "C–C1=C–C(=S)–C(=N–N1)–N", defining the methyl group (CC1), thione (C=S), imine (C=NN), and amino substituent. InChI=1S/C5H7N3S/c1-3-2-4(9)5(6)8-7-3/h2H,1H3,(H2,6,8)(H,7,9)Description: Hierarchical layers specify atomic composition (1S/C₅H₇N₃S), connectivity (c1-3-2-4(9)...), and hydrogens (including tautomer-sensitive sites). JTHLLGLZDYRCRX-UHFFFAOYSA-NDescription: A 27-character hashed version of the InChI string, enabling unique database searches. Table: Quantum-Chemical Descriptors
| Descriptor Type | Value |
|---|---|
| Molecular Formula | C₅H₇N₃S |
| SMILES | CC1=CC(=S)C(=NN1)N |
| InChI | InChI=1S/C5H7N3S/c1-3-2-4(9)5(6)8-7-3... |
| InChIKey | JTHLLGLZDYRCRX-UHFFFAOYSA-N |
While experimental spectra for this specific compound are limited in the provided sources, predicted and generalized data can be inferred:
Table: Predicted Mass Spectrometry Adducts [1]
| Adduct | m/z | Collision Cross-Section (Ų) |
|---|---|---|
| [M+H]⁺ | 142.04335 | 125.0 |
| [M+Na]⁺ | 164.02529 | 135.5 |
| [M-H]⁻ | 140.02879 | 125.2 |
| [M+H-H₂O]⁺ | 124.03333 | 119.0 |
This compound exhibits prototropic tautomerism between thione (C=S) and thiol (–SH) forms, governed by solvent polarity and pH [8]. The equilibrium impacts reactivity, metal coordination, and spectroscopic properties:
Thione Form Dominance:
Thiol Form Contribution:
Table: Tautomeric Forms and Characteristics
| Tautomer | Structural Feature | Stabilization Factors | Detection Signatures |
|---|---|---|---|
| Thione (Major) | C=S group | Resonance, H-bonding (N–H⋯S) | IR: νC=S at 1200 cm⁻¹; NMR: Low-field S–C carbon (δ > 170 ppm) |
| Thiol (Minor) | –SH group | Solvation in water | IR: νS–H at 2550 cm⁻¹; NMR: S–H proton (δ 3–4 ppm) |
Quantum mechanical studies suggest the thione form is >10 kcal/mol more stable than the thiol in the gas phase, but the energy gap narrows in aqueous media due to hydrogen-bonding interactions with water molecules [8]. This equilibrium enables dual coordination modes in metal complexes (via S or N atoms), though such applications fall beyond this compound’s immediate characterization scope.
CAS No.: 101-87-1
CAS No.: 18810-58-7
CAS No.: 94030-84-9
CAS No.: 44817-99-4
CAS No.: 61587-05-1